10-Nitrocamptothécine

Vue d'ensemble

Description

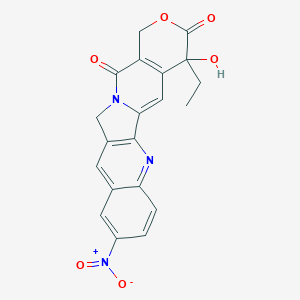

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a useful research compound. Its molecular formula is C20H15N3O6 and its molecular weight is 393.3 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

La 10-nitrocamptothécine a été trouvée pour avoir des effets anticancéreux puissants. C'est un médicament antitumoral à large spectre utilisé dans les traitements tumoraux . Il a été utilisé dans le traitement du cancer du poumon à petites cellules (CPPC). Le composé a montré une augmentation synergique de l'activité cytotoxique de la camptothécine (CPT) par les inhibiteurs de la kinase dépendante des cyclines 4 .

Amélioration de la chimiothérapie

La this compound a été utilisée pour améliorer les effets de la chimiothérapie. Elle a été trouvée pour augmenter la cytotoxicité des analogues de la camptothécine, les rendant plus efficaces pour tuer les cellules cancéreuses .

Systèmes d'administration de médicaments

Pour augmenter la solubilité et la stabilité de la this compound, elle a été incorporée dans des liposomes, créant ainsi de nouveaux liposomes chargés en 9NC (9NC-LP) . Cela permet une meilleure administration du médicament aux cellules cibles.

Traitement du carcinome hépatocellulaire

La this compound a été utilisée dans le traitement du carcinome hépatocellulaire (CHC), la troisième cause la plus fréquente de mortalité liée au cancer dans le monde . Elle a été trouvée pour inhiber la croissance du CHC via l'arrêt du cycle cellulaire et l'induction de l'apoptose .

Inhibition de la topoisomérase-I

La this compound est un puissant inhibiteur de la topoisomérase-I . La topoisomérase-I est une enzyme qui contrôle et modifie les états topologiques de l'ADN pendant la transcription, faisant de la this compound un outil précieux dans la recherche génétique.

Recherche sur la résistance aux médicaments

La this compound a été utilisée dans la recherche sur la résistance aux médicaments dans le traitement du cancer. Des études ont montré que de petites modifications chimiques de la structure mère de la CPT entraînent des cytotoxicités et des effets chimiomodulateurs différents en combinaison avec les CDKI des analogues résultants .

Mécanisme D'action

Mode of Action

10-Nitrocamptothecin interacts with its target, Top-I, by stabilizing the covalent binding of Top-I to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . The formation of these complexes turns Top-I into an intracellular poison, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The action of 10-Nitrocamptothecin affects the biochemical pathways related to DNA replication and repair . By inhibiting Top-I, it interferes with the normal functioning of these pathways, leading to DNA damage and subsequent apoptosis .

Pharmacokinetics

Efforts have been made to improve the solubility and bioavailability of similar compounds, such as camptothecin analogs, through the use of liposomes .

Result of Action

The molecular and cellular effects of 10-Nitrocamptothecin’s action include cell cycle arrest and induction of apoptosis . Exposure to the compound leads to increased expression of proteins involved in apoptosis and cell cycle regulation, such as p53, p21, p27, Bax, caspase-3, caspase-8, caspase-9, and decreased expression of Bcl-2, cyclin E, cyclin A, Cdk2 and cyclin D1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 10-Nitrocamptothecin. For instance, phytohormones have been shown to strongly influence secondary metabolism, affecting culture growth rates, organization, and alkaloid production . .

Analyse Biochimique

Biochemical Properties

10-Nitrocamptothecin exhibits its biochemical properties by interacting with various enzymes and proteins. The primary target of 10-Nitrocamptothecin is topoisomerase-I (Top1), a nuclear enzyme that reduces the torsional stress of supercoiled DNA . By binding to Top1, 10-Nitrocamptothecin stabilizes the covalent binding of Top1 to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

10-Nitrocamptothecin has significant effects on various types of cells and cellular processes. It has been shown to increase the cellular accumulation of DNA damage . It can cause an arrest in the G0-G1 phase of the cell cycle at high concentrations, while at lower concentrations, it can cause a persistent block in the G2-M phase . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 10-Nitrocamptothecin involves its interaction with Top1. By binding to Top1 and stabilizing the covalent binding of Top1 to its DNA substrates, 10-Nitrocamptothecin prevents the re-ligation of DNA, causing DNA damage and leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Nitrocamptothecin change over time. It has been observed that the cytotoxic potency of 10-Nitrocamptothecin is paralleled with its ability to increase the cellular accumulation of DNA damage . This suggests that 10-Nitrocamptothecin has a sustained release characteristic, providing prolonged drug availability for absorptive cells .

Dosage Effects in Animal Models

In animal models, the effects of 10-Nitrocamptothecin vary with different dosages. Administration of 10-Nitrocamptothecin at dosages of 5–20 mg/kg for 15 to 17 days significantly inhibited tumor growth in human androgen–independent prostate tumor (PC3) and human non–small cell lung tumor (A549) xenografts .

Metabolic Pathways

10-Nitrocamptothecin is involved in the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . These pathways are crucial for the biosynthesis of monoterpene indole alkaloids (MIAs), a class of compounds to which 10-Nitrocamptothecin belongs .

Transport and Distribution

10-Nitrocamptothecin is transported and distributed within cells and tissues. Studies have shown that the uptake and transport of encapsulated 10-Nitrocamptothecin across Caco-2 cell monolayers are significantly affected by the diameter of the carrier and incubation time .

Subcellular Localization

Given its mechanism of action involving interaction with the nuclear enzyme Top1, it is likely that 10-Nitrocamptothecin localizes to the nucleus where Top1 is found .

Propriétés

IUPAC Name |

19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHNAFUKOSPOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908841 | |

| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104195-61-1 | |

| Record name | 9-Nitrocamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

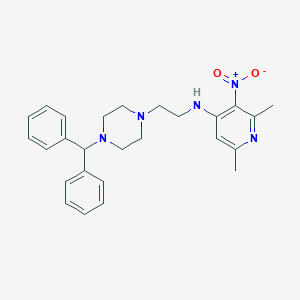

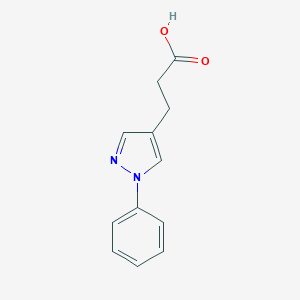

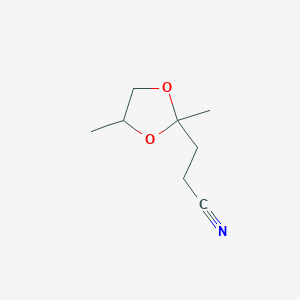

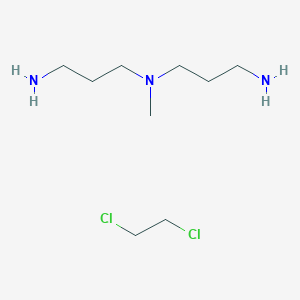

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)